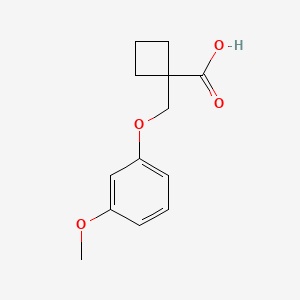![molecular formula C10H5Cl2N3 B13003126 1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
1,4-Dichloroimidazo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of two chlorine atoms at the 1 and 4 positions of the imidazo[1,2-a]quinoxaline skeleton. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dichloroimidazo[1,2-a]quinoxaline can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
1,4-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 1 and 4 can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives with varying biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as cesium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
作用机制
The mechanism of action of 1,4-Dichloroimidazo[1,2-a]quinoxaline is not fully understood. preliminary studies suggest that it exerts its biological effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation, spore germination, and germ tube growth . Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
相似化合物的比较
1,4-Dichloroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloroimidazo[1,2-a]quinoxaline: This compound has a single chlorine atom at position 4 and exhibits similar biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have a different ring fusion pattern but share similar biological activities, including anticancer and antimicrobial properties.
Quinoxaline 1,4-di-N-oxides: These compounds are known for their antibacterial and anticancer activities and have a different substitution pattern on the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H5Cl2N3 |
|---|---|
分子量 |
238.07 g/mol |
IUPAC 名称 |
1,4-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H |
InChI 键 |
WXXVZLGVAAMLMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
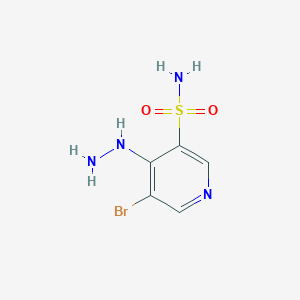
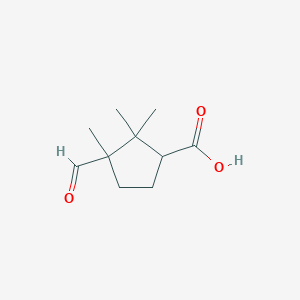
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
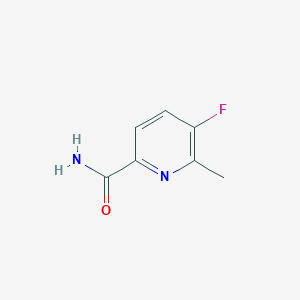
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)


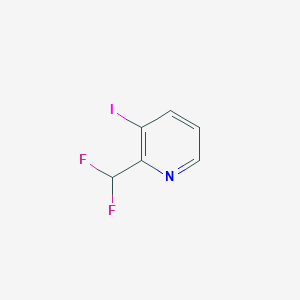
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
